(R)-(-)-2-Phenylglycinol

Catalog No.
S797684
CAS No.
56613-80-0
M.F
C8H11NO
M. Wt
137.18 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(-)-2-Phenylglycinol

CAS Number

56613-80-0

Product Name

(R)-(-)-2-Phenylglycinol

IUPAC Name

(2R)-2-amino-2-phenylethanol

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

InChI

InChI=1S/C8H11NO/c9-8(6-10)7-4-2-1-3-5-7/h1-5,8,10H,6,9H2/t8-/m0/s1

InChI Key

IJXJGQCXFSSHNL-QMMMGPOBSA-N

SMILES

C1=CC=C(C=C1)C(CO)N

Synonyms

(-)-(R)-β-Aminobenzeneethanol; (2R)-2-Amino-2-phenylethanol; (R)-(-)-2-Amino-2-phenylethanol; (R)-(-)-2-Phenyl-2-aminoethanol; (R)-(-)-2-Phenylglycinol; (R)-α-Phenylglycinol; (βR)-β-Aminobenzeneethanol; D-(-)-2-Amino-2-phenylethanol; D-(-)-α-Phenylgl

Canonical SMILES

C1=CC=C(C=C1)C(CO)N

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CO)N

Peptide Synthesis

(R)-(-)-2-Phenylglycinol serves as a valuable building block for peptide synthesis, particularly in the creation of chiral peptides. Its chiral center, denoted by (R) in the name, ensures the resulting peptide possesses the desired chirality, crucial for biological activity. Sigma-Aldrich, a leading chemical supplier, highlights its suitability for solution phase peptide synthesis [].

(R)-(-)-2-Phenylglycinol, also known as (R)-β-aminophenethyl alcohol, is a chiral non-proteinogenic amino acid. It is a synthetic compound []. Due to its specific stereochemistry (R configuration), it is a valuable intermediate for the synthesis of various pharmaceuticals [].


Molecular Structure Analysis

(R)-(-)-2-Phenylglycinol has the molecular formula C₈H₁₁NO. Its structure consists of a central carbon atom bonded to an amino group (NH₂), a hydroxyl group (OH), a hydrogen atom, and a phenyl group (C₆H₅). The key feature is the chiral center, the central carbon atom bonded to all four different groups. This asymmetry gives rise to two enantiomers, (R)-(-)-2-Phenylglycinol and (S)-(+)-2-Phenylglycinol. The designation (R)- refers to the specific spatial arrangement of the groups around the chiral center [].


Chemical Reactions Analysis

Synthesis

There are various methods for synthesizing (R)-(-)-2-Phenylglycinol. One common method involves the asymmetric reduction of a prochiral ketone precursor, such as phenylglyoxal, using a chiral reducing agent [].

(R)-Phenylglyoxal + Reducing Agent → (R)-(-)-2-Phenylglycinol []

Chemical Reactions Analysis (continued)

The specific reducing agent and reaction conditions determine the stereochemical outcome of the reaction. Other methods for synthesis include enzymatic resolutions and asymmetric amidation reactions [].

Decomposition

Physical and Chemical Properties

  • Appearance: Crystalline solid [].
  • Melting Point: 80-82 °C [].
  • Boiling Point: Decomposes before boiling [].
  • Solubility: Soluble in water, ethanol, dimethylformamide (DMF), dimethylsulfoxide (DMSO), and phosphate-buffered saline (PBS) [].

XLogP3

0.1

Appearance

Assay:>98%A crystalline solid

GHS Hazard Statements

Aggregated GHS information provided by 11 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (81.82%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

56613-80-0

Wikipedia

D-Plenylglycinol

Dates

Modify: 2023-08-15
Nakafuku et al. Enantioselective radical C-H amination for the synthesis of beta-amino alcohols. Nature Chemistry, DOI: 10.1038/s41557-020-0482-8, published online 22 June 2020

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